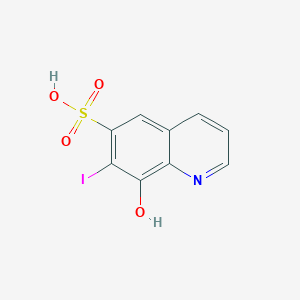
1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is an organic compound that features a nitrophenyl group and a thienylmethylene group connected by a hydrazine linkage
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-nitrobenzaldehyde+2-thiophenecarboxaldehyde+hydrazine hydrate→this compound
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydrazine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
科学研究应用
1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying enzyme activities and interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thienylmethylene group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-(4-Nitrophenyl)-2-(2-furylmethylene)hydrazine: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Nitrophenyl)-2-(2-pyridylmethylene)hydrazine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to furan and pyridine analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C11H9N3O2S |
|---|---|
分子量 |
247.28 g/mol |
IUPAC 名称 |
4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C11H9N3O2S/c15-14(16)10-5-3-9(4-6-10)13-12-8-11-2-1-7-17-11/h1-8,13H/b12-8+ |
InChI 键 |
LICFAVLGOUPWAT-XYOKQWHBSA-N |
手性 SMILES |
C1=CSC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CSC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11994458.png)

![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)
![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)





![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)


